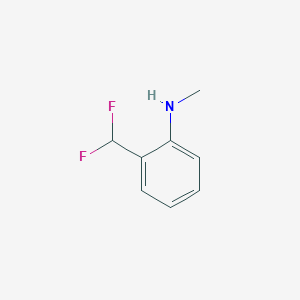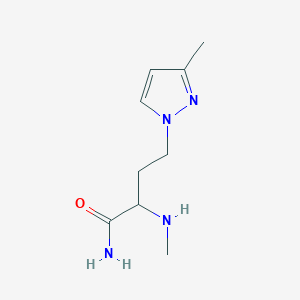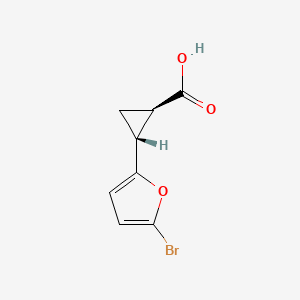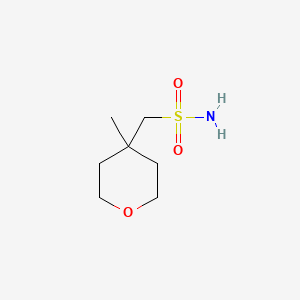
2-(difluoromethyl)-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-N-methylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the second carbon of the benzene ring and a methyl group (-CH3) attached to the nitrogen atom of the aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-N-methylaniline typically involves the introduction of the difluoromethyl group into an aniline derivative. One common method is the nucleophilic substitution reaction, where an aniline precursor reacts with a difluoromethylating agent under specific conditions. For example, the reaction of aniline with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
2-(Difluoromethyl)-N-methylaniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(difluoromethyl)-N-methylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways by binding to their active sites . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)-N-methylaniline can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-N-methylaniline: This compound has an additional fluorine atom, which can further enhance its chemical stability and reactivity.
2-(Chloromethyl)-N-methylaniline: The presence of a chlorine atom instead of fluorine can result in different chemical and physical properties.
2-(Bromomethyl)-N-methylaniline:
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct properties such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H9F2N |
|---|---|
Poids moléculaire |
157.16 g/mol |
Nom IUPAC |
2-(difluoromethyl)-N-methylaniline |
InChI |
InChI=1S/C8H9F2N/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,8,11H,1H3 |
Clé InChI |
BMECWZMAVFBSBB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC=C1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)





![(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B13480510.png)

